molecular formula C18H22N4O3S B2697901 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 888434-23-9

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2697901
CAS No.: 888434-23-9
M. Wt: 374.46
InChI Key: BJQCGHYKBSCJKH-UHFFFAOYSA-N
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Description

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that combines elements of indole and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole and pyrimidine rings, followed by their coupling and subsequent functionalization.

    Formation of Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Coupling of Indole and Pyrimidine Rings: The indole and pyrimidine rings are coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with various biomolecules makes it useful for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is of interest due to its potential pharmacological properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The indole and pyrimidine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modification of their function.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole ring structure and have similar biological activities.

    Pyrimidine Derivatives: Compounds such as uracil and thymine share the pyrimidine ring structure and are important in nucleic acid chemistry.

    Sulfanyl Compounds: Compounds such as thiourea and cysteine share the sulfanyl group and have similar reactivity.

Uniqueness

What sets 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide apart is its combination of the indole and pyrimidine rings with the sulfanyl and acetamide groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11(2)19-14(23)10-26-18-21-15-12-6-4-5-7-13(12)20-16(15)17(24)22(18)8-9-25-3/h4-7,11,20H,8-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQCGHYKBSCJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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